4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-(Diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 5. The compound’s molecular formula is C₂₀H₂₃N₃O₅S₂ (molecular weight: 457.54 g/mol). Its structure includes a diethylsulfamoyl moiety attached to the benzamide ring, which confers unique electronic and steric properties. This compound is part of a broader class of sulfonamide-containing heterocycles, which are often explored for their biological activity, including kinase inhibition or antimicrobial effects .
The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization processes, as seen in analogous heterocyclic systems . Spectral characterization (e.g., IR, NMR) confirms the presence of key functional groups, such as the sulfamoyl (S=O stretching at ~1240–1255 cm⁻¹) and benzothiazole (C-S vibrations at ~650–750 cm⁻¹) moieties .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-9-7-13(8-10-14)19(24)22-20-21-17-15(27-3)11-12-16(28-4)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJUBZXHVETDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced through sulfonation reactions, typically using diethyl sulfate and a suitable base.
Formation of Benzamide: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Key Observations :
- Core Heterocycle: The benzothiazole core in the target compound distinguishes it from triazole (e.g., ) and oxadiazole (e.g., ) derivatives. Benzothiazoles are known for enhanced π-stacking interactions in biological systems compared to smaller heterocycles.
- Methoxy groups on the benzothiazole (4,7-positions) enhance electron-donating effects, stabilizing the aromatic system versus halogenated analogs (e.g., 4-Cl in ), which are electron-withdrawing .
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Property Comparison
Key Observations :
- Tautomerism : Triazole derivatives (e.g., ) exhibit thione-thiol tautomerism, confirmed by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S stretches (~1247–1255 cm⁻¹). In contrast, the benzothiazole core in the target compound lacks tautomeric flexibility, enhancing structural predictability .
- Solubility : The target compound’s diethylsulfamoyl and methoxy groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), whereas halogenated analogs (e.g., ) are less soluble due to hydrophobic aryl groups.
Biological Activity
4-(Diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzothiazole moiety, which is known for various biological activities. The presence of the diethylsulfamoyl group enhances its pharmacological properties.
Research indicates that this compound acts primarily as an inhibitor of casein kinase 1 (CK1), an enzyme involved in various cellular processes including circadian rhythms and cellular signaling pathways. By inhibiting CK1, the compound may influence the treatment of disorders related to circadian rhythm disruptions, such as sleep disorders and certain neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on CK1 activity. This inhibition leads to alterations in cellular signaling pathways, which can affect cell proliferation and differentiation.
In Vivo Studies
Animal models have shown that administration of this compound can ameliorate symptoms associated with circadian rhythm disorders. For instance, it has been observed to improve sleep quality in models simulating night shift work syndrome .
Case Studies
- Circadian Rhythm Disorders : In a study involving mice subjected to altered light-dark cycles, treatment with the compound resulted in normalized circadian rhythms, suggesting its potential use in treating jet lag and shift work sleep disorder.
- Neurodegenerative Diseases : Another study highlighted its neuroprotective effects in models of Alzheimer's disease, where it reduced neuroinflammation and improved cognitive function .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| CK1 Inhibition | Significant reduction in activity | |
| Improvement in Sleep Quality | Enhanced sleep duration | |
| Neuroprotective Effects | Reduced neuroinflammation |
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
